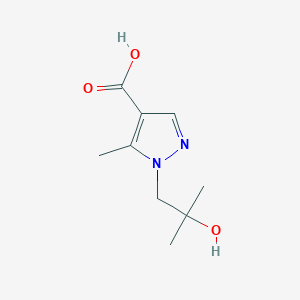

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a hydroxylated 2-methylpropyl substituent at the N1 position and a methyl group at the C5 position. The hydroxyl group on the 2-methylpropyl chain enhances its hydrophilicity compared to non-hydroxylated analogs, which may influence solubility and pharmacokinetic properties. This compound has been cataloged as a building block for chemical synthesis, though commercial availability is currently discontinued .

Properties

IUPAC Name |

1-(2-hydroxy-2-methylpropyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-7(8(12)13)4-10-11(6)5-9(2,3)14/h4,14H,5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCBKPKIJRPCQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(C)(C)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-propanol with 5-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize advanced catalytic systems and optimized reaction parameters to achieve high purity and yield of the final product.

Chemical Reactions Analysis

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like LiAlH4 or NaBH4 for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Comparisons

The compound’s structural analogs differ primarily in substituents at the N1 and C5 positions, as well as modifications to the pyrazole ring. Below is a comparative analysis based on available

Key Observations

Substituent Effects on Solubility and Reactivity: The hydroxyl group in the target compound improves water solubility compared to non-polar substituents like the 4-methoxyphenyl group in the analog from . However, the methoxyphenyl analog exhibits a higher melting point (212–213°C), suggesting stronger intermolecular forces due to aromatic stacking .

Biological Activity: The anthranilic acid derivative penipacid A () shares a carboxylic acid moiety but lacks the pyrazole core. This highlights the pyrazole ring’s role in conferring rigidity and metabolic stability compared to benzene-based analogs . Derivatives like N-(3-Fluoro-4-((7-methoxyquinolin-4-yl)oxy)phenyl)-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide () demonstrate the target compound’s utility as a precursor in designing kinase inhibitors or anti-cancer agents .

Synthetic Routes: Pyrazole-4-carboxylic acids are commonly synthesized via hydrolysis of ester precursors (e.g., refluxing with NaOH/methanol, as described in ). The hydroxylated 2-methylpropyl group in the target compound likely requires specialized protection-deprotection strategies during synthesis .

Biological Activity

1-(2-Hydroxy-2-methylpropyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure and notable biological activities. Its molecular formula is C₉H₁₄N₂O₃, with a molecular weight of approximately 186.22 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound features a carboxylic acid group at position 4 of the pyrazole ring and a hydroxymethyl substituent at position 1. These structural characteristics influence its solubility, reactivity, and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 186.22 g/mol |

| Functional Groups | Hydroxymethyl, Carboxylic Acid |

| Heterocyclic Structure | Pyrazole Ring |

Biological Activities

This compound exhibits a range of biological activities, including:

- Antifungal Activity : Certain derivatives have shown antifungal properties, making them potential candidates for developing new antifungal agents.

- Antibacterial Activity : Interaction studies indicate that this compound can affect bacterial cell membranes, suggesting mechanisms underlying its antibacterial effects.

- Enzyme Inhibition : Research has demonstrated that it can interact with enzymes like xanthine oxidoreductase, influencing metabolic pathways related to uric acid production.

Antifungal Activity

The compound's antifungal activity is significant, particularly against various fungal strains. Studies have indicated that derivatives of this compound can inhibit fungal growth effectively.

Antibacterial Activity

Research has shown that this compound interacts with bacterial membranes, leading to disruptions that inhibit bacterial proliferation.

Enzyme Interaction

The compound's ability to inhibit xanthine oxidoreductase suggests potential applications in treating conditions related to elevated uric acid levels, such as gout.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antifungal Properties : A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Bacterial Membrane Interaction : Another study explored the interaction of this compound with Escherichia coli membranes, revealing that it disrupts membrane integrity at concentrations above 25 µg/mL.

- Xanthine Oxidoreductase Inhibition : In vitro assays indicated an IC50 value of approximately 15 µM for xanthine oxidoreductase inhibition, highlighting its potential as a therapeutic agent for hyperuricemia-related disorders.

Comparative Analysis with Related Compounds

The unique structural features of this compound enhance its biological activity compared to other pyrazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with a carboxylic acid group | Simpler structure; less functional diversity |

| 4-Methylpyrazole | Methyl group at position 4 of the pyrazole ring | Lacks carboxylic functionality |

| 5-Methylpyrazole | Methyl group at position 5; no hydroxymethyl substituent | Less hydrophilicity compared to the target compound |

| 1-(Hydroxymethyl)-5-methylpyrazole | Hydroxymethyl group but lacks carboxylic acid functionality | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.